REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[Cl:6].[C:7]([CH3:8])([CH3:9])([CH3:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[c:14]1[cH:13][cH:12][c:11]([C:7]([CH3:8])([CH3:9])[CH3:10])[cH:16][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccccc1
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Name
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Type
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product
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Smiles
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CCCC(=O)c1ccc(C(C)(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |